![molecular formula C12H14N2O4 B14181295 4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol CAS No. 917370-00-4](/img/structure/B14181295.png)
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol is a chemical compound that belongs to the class of heterocyclic compounds It features a furan ring and a pyrazine ring, both of which are known for their significant roles in various chemical and biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol typically involves the formation of the pyrazine ring followed by the introduction of the furan ring and the butane-1,2,3-triol moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a pyrazine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan and pyrazine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives .
Wissenschaftliche Forschungsanwendungen
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The furan and pyrazine rings can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Furan-2-yl)-5-(2S,3S,4-trihydroxybutyl)pyrazine
- 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide
- 3-(Furan-2-yl)-4H-chromen-4-one
Uniqueness
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol is unique due to its combination of furan and pyrazine rings with a butane-1,2,3-triol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
917370-00-4 |
|---|---|
Molekularformel |
C12H14N2O4 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
4-[5-(furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol |
InChI |
InChI=1S/C12H14N2O4/c15-7-11(17)10(16)4-8-5-14-9(6-13-8)12-2-1-3-18-12/h1-3,5-6,10-11,15-17H,4,7H2 |
InChI-Schlüssel |
KLACITZZUQUMIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NC=C(N=C2)CC(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


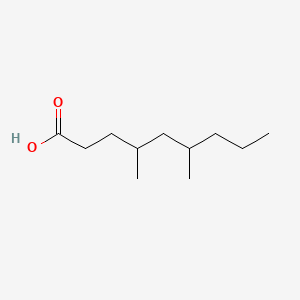

![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
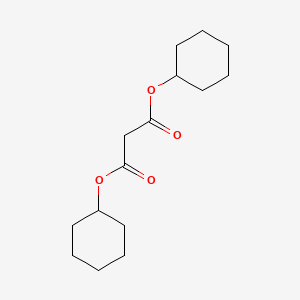
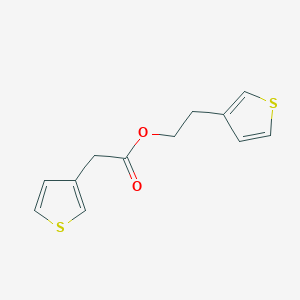
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
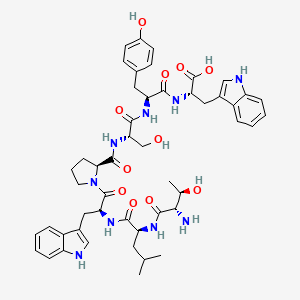



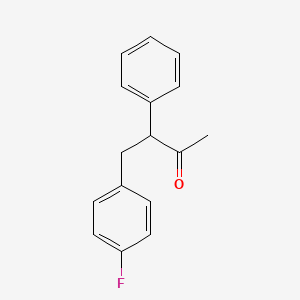

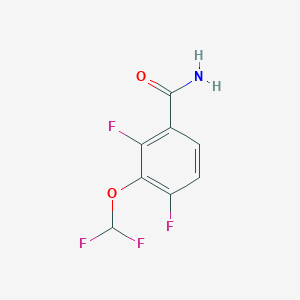
![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
